4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-20-13-22(27)26(17-6-3-2-4-7-17)15-18(20)23(28)25-14-16-9-10-24-19(12-16)21-8-5-11-30-21/h2-13,15H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECDCVBFPQTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine.
Formation of the Dihydropyridine Core: The dihydropyridine core is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Final Coupling and Functionalization: The final step involves coupling the dihydropyridine core with the pyridine-thiophene moiety and introducing the methoxy and phenyl groups through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 4 undergoes nucleophilic displacement under alkaline conditions. Reaction with sodium ethoxide (0.1 M, ethanol, 80°C) yields substitution products with nucleophiles like thiophenolate or pyridylamine .
Key observations :
-
Reactivity order: OCH₃ > NHCO at position 3
-
Steric hindrance from the pyridin-4-ylmethyl group reduces substitution rates at the amide nitrogen.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaSPh | EtOH, 80°C | 4-SPh analog | 68 |
| NH₂Py | DMF, 120°C | 4-NHPy analog | 52 |
Oxidation-Reduction Transformations
The dihydropyridine ring undergoes selective oxidation to pyridine derivatives. Treatment with MnO₂ (CH₂Cl₂, RT) produces 4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide analogs, while NADH-mediated reduction regenerates the dihydro form .
Critical parameters :
Hydrolysis and Stability Profiling
The carboxamide bond shows pH-dependent hydrolysis:
| Condition | Half-Life | Primary Products |
|---|---|---|
| 1M HCl | 6 hr | Pyridine-3-carboxylic acid + amine |
| 1M NaOH | 2.5 hr | Sodium carboxylate + NH₃ |
Degradation follows first-order kinetics (, ) .
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings occur at the thiophene moiety:
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Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) to yield biarylthiophene derivatives (yields: 45-72%) .
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Sonogashira coupling : With terminal alkynes, forms ethynyl-thiophene conjugates (CuI, Et₃N, 60°C) .
Comparative Reaction Profiles
Reactivity contrasts with structural analogs reveal:
| Compound Modification | Oxidation Rate (rel.) | Hydrolysis Stability |
|---|---|---|
| 4-OCH₃ → 4-NO₂ | 3.2× faster | 40% less stable |
| Pyridin-4-yl → 3-yl | 0.7× slower | Comparable |
Data from parallel studies on 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid derivatives .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates detected by EPR spectroscopy .
-
Hydrolysis : Acid-catalyzed pathway involves protonation at the amide carbonyl, while base-mediated cleavage follows nucleophilic hydroxide attack.
This comprehensive analysis enables precise functionalization strategies for medicinal chemistry applications, particularly in developing EZH2 inhibitors with optimized pharmacokinetic profiles .
Scientific Research Applications
4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the dihydropyridine (DHP) family, which includes well-studied calcium channel blockers like nifedipine. However, its structural complexity and substituent variations differentiate it from classical DHPs. Below is a detailed comparison with two analogous compounds from the evidence provided (AZ331 and AZ257), highlighting key structural and functional differences.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Rigidity: The target compound’s thiophene-pyridine hybrid introduces conformational rigidity compared to AZ331 and AZ257, which have flexible thioether chains. This rigidity may enhance binding specificity but reduce metabolic stability .
Electronic Effects: The methoxy group in the target compound acts as an electron-donating group, contrasting with the electron-withdrawing cyano group in AZ331. This difference impacts charge distribution and interactions with biological targets. The bromine atom in AZ257 increases lipophilicity, enhancing membrane permeability but limiting aqueous solubility.
Pharmacological Implications: AZ331 and AZ257 exhibit potent calcium channel blockade due to their 1,4-DHP cores and optimized substituents. The target compound’s activity remains speculative but may diverge due to its atypical core and substituents.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the dihydropyridine core via Hantzsch cyclization using β-keto esters and ammonium acetate under reflux in ethanol (yield: 65–75%) .
- Step 2: Introduce the thiophene-pyridine moiety via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
- Step 3: Functionalize the carboxamide group using EDC/HOBt-mediated coupling with the amine derivative .
Optimization: - Use a 1.2:1 molar ratio of amine to carbonyl component to minimize unreacted intermediates.
- Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) to achieve >95% purity .
Advanced: How can contradictory crystallographic data on the compound’s dihydropyridine ring conformation be resolved?
Answer:
Discrepancies in ring puckering (boat vs. half-chair) arise from substituent steric effects. To resolve:
Perform variable-temperature XRD (100–300 K) to assess conformational flexibility .
Compare with DFT calculations (B3LYP/6-311++G**) to identify the lowest-energy conformation .
Validate using NOESY NMR to detect through-space interactions between the methoxy group and thiophene ring .
Basic: What analytical techniques are critical for confirming structural integrity?
Answer:
- NMR:
- HPLC-MS: Use a C18 column (0.1% formic acid gradient) to detect purity >98% and molecular ion [M+H]⁺ at m/z 447.1 .
- FT-IR: Identify C=O stretches at 1680 cm⁻¹ (dihydropyridinone) and 1645 cm⁻¹ (carboxamide) .
Advanced: What strategies mitigate low yields during the thiophene-pyridine coupling step?
Answer:
Common issues include palladium catalyst deactivation and competing side reactions. Solutions:
- Use PdCl₂(dppf) (5 mol%) with degassed solvents to enhance catalytic activity .
- Add TBAB (tetrabutylammonium bromide) to improve solubility of boronic acid intermediates .
- Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench with EDTA to remove Pd residues .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Nitrile gloves (≥0.11 mm), safety goggles, and lab coats .
- Ventilation: Use fume hoods for reactions involving volatile solvents (DMF, THF).
- First Aid: For skin contact, wash with 1% sodium bicarbonate solution followed by water .
Advanced: How can computational modeling predict metabolic stability of the carboxamide group?
Answer:
- Perform CYP450 metabolism simulations (CYP3A4, 2D6 isoforms) using in silico tools (e.g., StarDrop).
- Validate with hepatic microsome assays (human/rat, 1 mg/mL protein, NADPH regeneration system) .
- Compare half-life (t₁/₂) values: >30 minutes indicates favorable metabolic stability .
Basic: What chromatographic methods separate the compound from des-methyl byproducts?
Answer:
- Preparative HPLC: C8 column, isocratic elution (acetonitrile:water 55:45, 0.1% TFA) .
- TLC: Silica gel 60 F₂₅₄, Rf = 0.45 (CH₂Cl₂:MeOH 9:1) .
Advanced: How to resolve conflicting bioactivity data across kinase inhibition assays?
Answer:
Discrepancies may arise from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols:
- Use Z’-factor >0.5 for assay quality control .
- Perform ITC (isothermal titration calorimetry) to measure binding affinity (Kd < 50 nM = potent) .
- Validate with cell-based assays (IC₅₀ < 1 µM in MCF-7 or HepG2 lines) .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Answer:
- Formulation: Use nanocrystal suspensions (particle size <300 nm via high-pressure homogenization) .
- Salt formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility (>1 mg/mL) .
- Pharmacokinetics: Administer IV/orally in rodents with LC-MS/MS monitoring (LOQ = 5 ng/mL) .
Basic: How to confirm the compound’s stability under physiological pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
